(Z)-benzenecarbohydrazonoyl chloride
CAS No.:
Cat. No.: VC18420259
Molecular Formula: C7H7ClN2
Molecular Weight: 154.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7ClN2 |
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Molecular Weight | 154.60 g/mol |
IUPAC Name | (Z)-benzenecarbohydrazonoyl chloride |
Standard InChI | InChI=1S/C7H7ClN2/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2/b10-7- |
Standard InChI Key | SZJWUXOVPQVGSQ-YFHOEESVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C(=N/N)/Cl |
Canonical SMILES | C1=CC=C(C=C1)C(=NN)Cl |
Introduction
Chemical Identity and Structural Properties
(Z)-Benzenecarbohydrazonoyl chloride belongs to the class of hydrazonoyl halides, which are characterized by the general formula R–C(=NNR')–X, where X is a halogen. The compound’s IUPAC name, (Z)-benzenecarbohydrazonoyl chloride, reflects its benzoyl backbone and the Z-configuration of the hydrazonoyl chloride group. Its molecular formula is C₇H₇ClN₂, with a molecular weight of 154.60 g/mol. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | Not formally assigned |
Molecular Formula | C₇H₇ClN₂ |
Molecular Weight | 154.60 g/mol |
Isomeric SMILES | C1=CC=C(C=C1)/C(=N/N)/Cl |
InChIKey | SZJWUXOVPQVGSQ-YFHOEESVSA-N |
The Z-configuration arises from the spatial arrangement of the hydrazone group relative to the benzoyl moiety, which influences its reactivity in cycloaddition and nucleophilic substitution reactions .
Synthesis and Reaction Pathways
Conventional Synthesis via the Japp–Klingemann Reaction
Hydrazonoyl halides, including (Z)-benzenecarbohydrazonoyl chloride, are typically synthesized via the Japp–Klingemann reaction. This method involves coupling diazonium salts with β-keto esters or β-diketones. For example, reacting 3-chloro-2,4-pentanedione with diazonium chloride derivatives in ethanol under basic conditions yields hydrazonoyl halides . The reaction proceeds as follows:
In a 2013 study, novel hydrazonoyl halides were synthesized using this approach, with sodium acetate as a catalyst and ethanol as the solvent . The Z-isomer predominates under controlled temperatures (0–5°C), as lower temperatures favor kinetic control.
Synthesis of Bis-Hydrazonoyl Halides
(Z)-Benzenecarbohydrazonoyl chloride serves as a precursor for bis-hydrazonoyl halides, which are valuable for constructing bis-azoles. For instance, reacting the compound with benzidine in ethanol yields N,N'-(biphenyl-4,4'-diyl)bis(2-oxopropanehydrazonoyl chloride) . These bis-derivatives exhibit enhanced biological activities due to their extended conjugation and dual reactive sites.
Spectroscopic Characterization
The structural elucidation of (Z)-benzenecarbohydrazonoyl chloride relies on advanced spectroscopic techniques:
Infrared (IR) Spectroscopy
IR spectra of hydrazonoyl halides show characteristic absorption bands:
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N–H Stretch: 3336 cm⁻¹ (broad, indicative of secondary amines) .
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C=O Stretch: 1656 cm⁻¹ (amide carbonyl group).
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C–Cl Stretch: 550–600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: Signals at δ 2.22–3.02 ppm correspond to methyl protons in antipyrine moieties. A singlet at δ 13.94 ppm (D₂O-exchangeable) confirms the NH group .
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¹³C-NMR: Peaks at δ 165–170 ppm are assigned to carbonyl carbons, while aromatic carbons appear at δ 120–140 ppm .
Mass Spectrometry
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 154.60, consistent with the molecular weight. Fragmentation patterns include loss of Cl (Δ m/z 35) and N₂ (Δ m/z 28).
Biological Activities and Pharmacological Applications
Anticancer Activity
In a 2013 study, hydrazonoyl halide derivatives demonstrated promising activity against the HCT-116 colon carcinoma cell line. Compound 3 (a derivative of (Z)-benzenecarbohydrazonoyl chloride) exhibited an IC₅₀ of 12.5 μM, outperforming standard chemotherapeutic agents like 5-fluorouracil . The mechanism involves apoptosis induction via mitochondrial pathway activation.
Antimicrobial Activity
Selected derivatives showed broad-spectrum antimicrobial effects:
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Gram-positive bacteria: Staphylococcus aureus (MIC: 8 μg/mL), Bacillus subtilis (MIC: 16 μg/mL) .
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Gram-negative bacteria: Pseudomonas aeruginosa (MIC: 32 μg/mL), Escherichia coli (MIC: 64 μg/mL) .
The thiadiazole and thiazole derivatives (compounds 17 and 21) were particularly potent, likely due to their ability to disrupt bacterial cell wall synthesis .
Comparative Analysis with Structural Analogues
N-(4-Nitrophenyl)benzenecarbohydrazonoyl Chloride
A structurally related compound, N-(4-nitrophenyl)benzenecarbohydrazonoyl chloride (CAS RN: 25939-13-3), shares the benzohydrazonoyl chloride core but includes a nitro group at the para position of the phenyl ring. This modification increases its molecular weight to 275.69 g/mol and alters its reactivity, as evidenced by a higher melting point (190–195°C) . The nitro group enhances electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitution reactions .
Industrial and Research Applications
Pharmaceutical Intermediates
(Z)-Benzenecarbohydrazonoyl chloride is a key intermediate in synthesizing antipyrine-containing azoles, which are explored as nonsteroidal anti-inflammatory drugs (NSAIDs) .
Materials Science
The compound’s ability to form stable coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) makes it useful in designing catalysts and conductive polymers.
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